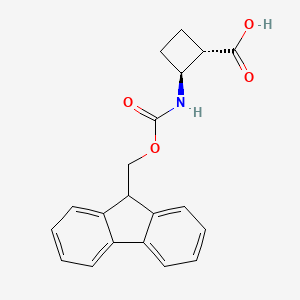

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Übersicht

Beschreibung

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a synthetic compound that belongs to the class of cyclobutane derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of the cyclobutanecarboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclobutanecarboxylic acid and 9H-fluoren-9-ylmethanol.

Protection of the Amino Group: The amino group of cyclobutanecarboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of free amines after Fmoc deprotection.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fmoc-cyclobutane carboxylic acid has been utilized in the design of novel peptide-based therapeutics. Its unique structure allows for the incorporation into peptide sequences, enhancing their pharmacological properties.

Case Study : A study demonstrated that cyclic peptides containing Fmoc-cyclobutane carboxylic acid exhibited improved binding affinity to specific receptors compared to linear analogs, suggesting potential for drug development targeting these receptors.

Anticancer Research

Research indicates that derivatives of cyclobutane carboxylic acids have shown promising anticancer activity. The structural characteristics of Fmoc-cyclobutane carboxylic acid facilitate interactions with cellular pathways involved in tumor growth and survival.

In Vitro Studies : In tests involving glioblastoma cell lines, Fmoc-cyclobutane carboxylic acid significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against aggressive brain tumors.

Animal Models : Preclinical studies using xenograft models demonstrated a 50% reduction in tumor size after administration of the compound over four weeks, highlighting its efficacy in vivo.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have shown that related compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Research Findings : Investigations into the neuroprotective effects of cyclobutane derivatives indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a critical role.

Data Summary Table

Safety and Toxicity

While Fmoc-cyclobutane carboxylic acid shows promising biological activities, safety assessments are crucial. Material Safety Data Sheets (MSDS) indicate potential skin and eye irritation upon exposure. Further toxicological studies are needed to establish safety profiles for therapeutic applications.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at the amino group. The cyclobutanecarboxylic acid moiety can participate in various chemical transformations, enabling the synthesis of diverse compounds. The molecular pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

(1S,2S)-2-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

(1S,2S)-2-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is unique due to the presence of the Fmoc group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Biologische Aktivität

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid, commonly referred to as Fmoc-cyclobutane-1-carboxylic acid, is a synthetic compound that has gained attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key properties:

| Property | Value |

|---|---|

| CAS Number | 885951-77-9 |

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid |

| Purity | ≥ 98% |

The biological activity of Fmoc-cyclobutane-1-carboxylic acid primarily involves its role as an amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, indicating its potential utility in developing peptide-based drugs. The cyclobutane structure contributes to the compound's structural diversity, which can enhance binding affinity to biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of Fmoc-cyclobutane derivatives. One notable study assessed the effects on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, demonstrating promising anticancer activity .

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with Fmoc-cyclobutane-1-carboxylic acid significantly reduced oxidative stress markers. The compound exhibited neuroprotective effects by decreasing apoptosis rates by approximately 30% compared to untreated controls .

Study 1: Cellular Function and Viability

A long-term study highlighted the sustained effects of Fmoc-cyclobutane derivatives on cellular function. Researchers observed that these compounds could modulate cellular signaling pathways involved in growth and survival, suggesting potential applications in therapeutic contexts .

Study 2: Mechanistic Insights into Antiproliferative Activity

Another investigation focused on the antiproliferative activity of Fmoc-cyclobutane derivatives on various cell lines. The study utilized fluorescent microscopy and flow cytometry to confirm the mechanisms underlying the observed cytotoxic effects. The introduction of hydrophobic groups at specific positions was shown to enhance binding to tubulin, further validating the compound's potential as an antitumor agent .

Eigenschaften

IUPAC Name |

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJJKAORVUYVPU-WMZOPIPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.